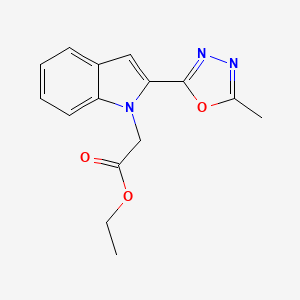

ethyl 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-3-20-14(19)9-18-12-7-5-4-6-11(12)8-13(18)15-17-16-10(2)21-15/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOTWIJKRJIVHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2C=C1C3=NN=C(O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

IUPAC Name: this compound

Molecular Formula: C₁₆H₁₈N₄O₂

Molecular Weight: 298.34 g/mol

Structural Formula

Key Functional Groups

- Indole Moiety: Known for various biological activities.

- Oxadiazole Ring: Associated with antimicrobial and anticancer properties.

Antimicrobial Activity

Compounds containing the oxadiazole moiety have been reported to exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. This activity is hypothesized to be due to the ability of oxadiazoles to disrupt bacterial cell wall synthesis or function.

Anticancer Potential

Research indicates that oxadiazole derivatives possess notable anticancer activities. The compound has been evaluated in several studies for its cytotoxic effects on cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | < 20 | Induction of apoptosis |

| MCF7 (Breast) | < 30 | Inhibition of cell proliferation |

| A549 (Lung) | < 25 | Disruption of microtubule dynamics |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and disruption of mitotic processes.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of oxadiazole compounds in models of neurodegenerative diseases like Alzheimer's. The presence of the 5-methyl-1,3,4-oxadiazol moiety may enhance the interaction with tau proteins, potentially mitigating tau-mediated neurodegeneration.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives, including this compound. The results indicated that this compound exhibited potent anticancer activity against multiple cell lines with IC50 values ranging from 15 µM to 30 µM depending on the specific cancer type .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both bacterial strains .

Study 3: Neuroprotective Mechanisms

A recent review highlighted the potential of oxadiazole derivatives in treating tauopathies. This compound was noted for its ability to modulate tau protein aggregation in vitro, suggesting a promising avenue for further research into its neuroprotective effects .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of compounds containing the oxadiazole moiety, including ethyl 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate. For instance, a study evaluated various derivatives against Gram-positive and Gram-negative bacteria using the Agar-diffusion method. The results indicated significant antibacterial activity with increasing concentrations of the compound leading to larger zones of inhibition (ZOI) against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| This compound | 17 (E. coli) | 50 |

| Penicillin | 32 (S. aureus) | 10 |

Anticancer Activity

The indole and oxadiazole derivatives have shown promising anticancer properties through various mechanisms. Molecular docking studies suggest that this compound interacts effectively with targets involved in cancer cell proliferation . The compound was tested against several cancer cell lines, exhibiting cytotoxic effects attributed to its ability to induce apoptosis.

Agrochemical Applications

This compound has potential applications in agrochemistry as a pesticide or herbicide. Compounds with oxadiazole structures have been reported to possess herbicidal activity against various weeds, indicating that this compound may contribute to developing eco-friendly agricultural chemicals .

Case Study 1: Antimicrobial Evaluation

A detailed investigation into the antimicrobial efficacy of this compound was conducted where it was compared with standard antibiotics. The study revealed that this compound exhibited a comparable or superior ZOI against certain bacterial strains when tested at equivalent concentrations .

Case Study 2: Cancer Cell Line Testing

In a series of experiments involving different cancer cell lines (e.g., HeLa and MCF7), ethyl 2-(2-(5-methyl-1,3,4-oxadiazol-2-y)-1H-indol-1-y)acetate demonstrated significant cytotoxicity with IC50 values lower than those of established chemotherapeutics . These findings suggest its potential as a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Modifications and Implications

Critical Observations :

- The 5-methyl group on the oxadiazole ring in the target compound reduces polarity compared to amino- or thiol-substituted analogs (e.g., ).

- Ethyl ester vs. methyl ester (e.g., Methyl 2-(1H-indol-3-yl)acetate ) increases molecular weight (MW: ~347 vs. ~189) and alters pharmacokinetics.

Table 2: Reported Bioactivities of Analogous Compounds

Notable Trends:

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing ethyl 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate?

Answer: The synthesis involves multi-step reactions starting with indole derivatives. Key steps include:

- Condensation reactions to form the oxadiazole ring, requiring precise control of temperature (typically 80–100°C) and solvent choice (e.g., ethanol or acetic acid) to maximize yield .

- Hydrazide formation via hydrazine hydrate reflux in methanol, followed by cyclization with carbon disulfide and potassium hydroxide to generate the oxadiazole-thiol intermediate .

- Alkylation/aralkylation of the thiol group using alkyl halides in DMF with NaH as a base to introduce the ethyl acetate moiety .

Critical parameters : Reaction time (3–5 hours for cyclization), solvent polarity, and stoichiometric ratios of reagents (e.g., 1.1:1 molar ratio for aldehyde derivatives) significantly impact purity and yield .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and indole substitution patterns. For example, the oxadiazole proton appears as a singlet at δ 8.1–8.3 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns, particularly for intermediates like hydrazides .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like ethyl acetate/hexane (3:7) .

- X-ray Crystallography : Resolves crystal packing and absolute configuration, as demonstrated for structurally similar oxadiazole derivatives .

Q. How can researchers ensure compound stability during storage and handling?

Answer:

- Storage conditions : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the oxadiazole ring or indole moiety .

- Stability assays : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure to identify degradation products via HPLC-MS .

Advanced Research Questions

Q. What methodologies are recommended for investigating the compound’s interactions with biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cyclooxygenase-2 or kinase targets) based on oxadiazole’s electron-deficient nature and indole’s π-π stacking potential .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) for protein-ligand interactions .

- Cellular assays : Evaluate anti-proliferative activity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), noting IC50 values and structure-activity relationships (SAR) .

Q. How can structural modifications enhance the compound’s pharmacological profile?

Answer:

- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂ or –F) at the indole 5-position to enhance metabolic stability .

- Bioisosteric replacements : Replace the oxadiazole ring with 1,2,4-triazole or thiadiazole to modulate solubility and target selectivity .

- Prodrug strategies : Convert the ethyl ester to a carboxylic acid for improved bioavailability, followed by in vivo esterase activation studies .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Answer:

- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., NIH/NCATS guidelines) to rule out false positives from assay interference .

- Off-target profiling : Screen against a panel of 50+ kinases or GPCRs to identify polypharmacology, which may explain divergent results .

- Metabolite identification : Use LC-MS/MS to detect active metabolites in hepatic microsomes, which may contribute to observed effects .

Q. How can computational modeling guide the design of derivatives with improved potency?

Answer:

- Quantum mechanical calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactive sites for electrophilic substitution .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the oxadiazole ring) using tools like Schrödinger’s Phase .

- ADMET prediction : Apply SwissADME or ADMETlab to forecast bioavailability, CYP450 inhibition, and hERG liability early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.